molecular formula C10H13ClO B13559183 2-chloro-1-{tricyclo[3.2.1.0,2,4]octan-6-yl}ethan-1-one,Mixtureofdiastereomers

2-chloro-1-{tricyclo[3.2.1.0,2,4]octan-6-yl}ethan-1-one,Mixtureofdiastereomers

Cat. No.: B13559183
M. Wt: 184.66 g/mol
InChI Key: UWSYFQWKAXCPOQ-UHFFFAOYSA-N
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Description

2-chloro-1-{tricyclo[3.2.1.0,2,4]octan-6-yl}ethan-1-one, mixture of diastereomers, is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. The presence of multiple stereoisomers adds to its complexity and versatility.

Preparation Methods

The synthesis of 2-chloro-1-{tricyclo[3.2.1.0,2,4]octan-6-yl}ethan-1-one involves several steps, often starting from commercially available monoterpenes like carvone . The synthetic route typically includes:

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and specific reaction conditions to control the stereochemistry.

Chemical Reactions Analysis

2-chloro-1-{tricyclo[3.2.1.0,2,4]octan-6-yl}ethan-1-one can undergo various chemical reactions, including:

Common reagents include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-chloro-1-{tricyclo[3.2.1.0,2,4]octan-6-yl}ethan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules . This interaction can modulate biological pathways and exert various effects, depending on the target and context.

Comparison with Similar Compounds

Similar compounds include other tricyclic systems like tricyclo[3.2.1.0(2,4)]octane and its derivatives .

Similar Compounds

This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C10H13ClO

Molecular Weight

184.66 g/mol

IUPAC Name

2-chloro-1-(6-tricyclo[3.2.1.02,4]octanyl)ethanone

InChI

InChI=1S/C10H13ClO/c11-4-10(12)9-2-5-1-7(9)8-3-6(5)8/h5-9H,1-4H2

InChI Key

UWSYFQWKAXCPOQ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1C3C2C3)C(=O)CCl

Origin of Product

United States

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